molecular formula C10H3BrF6O3 B12449289 4-Bromo-2,6-bis(trifluoroacetyl)phenol

4-Bromo-2,6-bis(trifluoroacetyl)phenol

Cat. No.: B12449289
M. Wt: 365.02 g/mol
InChI Key: WNORWIOBKRMRGZ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(trifluoroacetyl)phenol is a halogenated phenol derivative with the chemical formula C10H3BrF6O3 and a molecular weight of 365.02 g/mol . This compound is characterized by the presence of bromine and trifluoroacetyl groups attached to a phenol ring, making it a valuable fluorinated building block in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of trifluoroacetyl groups at the 2 and 6 positions of the phenol ring . The reaction conditions include maintaining a specific temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and consistent production of the compound. Quality control measures are implemented to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The trifluoroacetyl groups can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted phenols with various functional groups.

    Oxidation Reactions: Quinones or other oxidized phenol derivatives.

    Reduction Reactions: Alcohols or other reduced phenol derivatives.

Scientific Research Applications

4-Bromo-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroacetyl groups enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The bromine atom can form halogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluoroacetylphenol
  • 4-Bromo-2,6-dichloroacetylphenol
  • 4-Bromo-2,6-dimethylphenol

Uniqueness

4-Bromo-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of trifluoroacetyl groups, which impart distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other halogenated phenols.

Properties

Molecular Formula

C10H3BrF6O3

Molecular Weight

365.02 g/mol

IUPAC Name

1-[5-bromo-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H3BrF6O3/c11-3-1-4(7(19)9(12,13)14)6(18)5(2-3)8(20)10(15,16)17/h1-2,18H

InChI Key

WNORWIOBKRMRGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C(F)(F)F)O)C(=O)C(F)(F)F)Br

Origin of Product

United States

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